Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- is an organosilicon compound with the molecular formula C12H18O2Si. This compound features a silane group bonded to a trimethylsiloxy group and a 4-methoxyphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- typically involves the reaction of trimethylchlorosilane with 4-methoxyphenylacetylene in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is utilized in the development of biocompatible materials and as a surface modifier for biological assays.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is employed in the production of advanced materials, coatings, and adhesives
Wirkmechanismus
The mechanism by which Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- exerts its effects involves interactions with various molecular targets and pathways. The silane group can form strong bonds with oxygen and fluorine, making it a valuable component in chemical reactions. Additionally, the compound’s ability to undergo oxidation, reduction, and substitution reactions allows it to participate in diverse chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silane, (4-methoxyphenyl)trimethyl-: This compound is similar in structure but lacks the ethenyl group.
Phenylethynyltrimethylsilane: This compound features a phenylethynyl group instead of the 4-methoxyphenyl group
Uniqueness
Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- is unique due to the presence of both the 4-methoxyphenyl and ethenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a versatile compound in various fields .
Eigenschaften
CAS-Nummer |
55991-65-6 |
---|---|
Molekularformel |
C12H18O2Si |
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C12H18O2Si/c1-10(14-15(3,4)5)11-6-8-12(13-2)9-7-11/h6-9H,1H2,2-5H3 |
InChI-Schlüssel |
DETSSEMLCSSBPS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.